molecular formula C22H22O7 B2691076 (Z)-ethyl 2-((2-(3,4-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate CAS No. 858759-26-9

(Z)-ethyl 2-((2-(3,4-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate

Cat. No.: B2691076
CAS No.: 858759-26-9
M. Wt: 398.411
InChI Key: JJVAZKZNAKOPNC-JAIQZWGSSA-N
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Description

(Z)-ethyl 2-((2-(3,4-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate is a useful research compound. Its molecular formula is C22H22O7 and its molecular weight is 398.411. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

  • Synthesis and Anti-Microbial Evaluation : Ethyl 3-((3,4-dimethoxybenzylidene)amino) thiophene-2-carboxylate, a compound related to (Z)-ethyl 2-((2-(3,4-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate, demonstrates potential in antimicrobial activity and docking studies. Its synthesis involves complex reactions and is characterized by NMR, IR, and Mass spectral data (Spoorthy et al., 2021).

Reaction Studies

  • Reactivity with Alkyl Propenoates : Studies on the reactivity of 3-oxo-2,3-dihydrobenzofuran with alkyl propenoates reveal the formation of various compounds, indicating potential synthetic applications in creating diverse molecular structures (Mérour & Cossais, 1991).

Chemical Structure Analysis

  • Molecular Structure Analysis : Detailed analysis of the molecular structure of related compounds, like Dabigatran etexilate tetrahydrate, provides insights into their chemical properties. Such studies involve exploring intramolecular hydrogen bonds and the arrangement of different molecular rings (Liu et al., 2012).

Catalytic and Antioxidant Properties

  • Catalytic and Antioxidant Activity : Ethyl-2-(2-hydroxy-3-methoxybenzylideneamino)-6-methyl-4,5,6-tetrahydrobenzo[b]thiophene-3-carboxylate and its metal complexes demonstrate significant catalytic and antioxidant properties. Such studies are vital in exploring the potential of these compounds in various chemical reactions and biological applications (Turan & Buldurun, 2018).

Polymerization Chemistry

  • Polymerization Studies : Research on the RAFT synthesis of acrylic copolymers containing dioxolane functional groups highlights the utility of compounds like this compound in developing well-defined aldehyde-containing copolymers for bioconjugation (Rossi et al., 2008).

Nutraceuticals and Food Chemistry

  • Isolation of Antioxidant Compounds : Studies on the isolation of antioxidant phenolic compounds from natural sources, such as walnut kernels, demonstrate the potential of compounds with structures similar to this compound in nutraceutical and food chemistry (Zhang et al., 2009).

Properties

IUPAC Name

ethyl 2-[[(2Z)-2-[(3,4-dimethoxyphenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22O7/c1-5-27-22(24)13(2)28-15-7-8-16-18(12-15)29-20(21(16)23)11-14-6-9-17(25-3)19(10-14)26-4/h6-13H,5H2,1-4H3/b20-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJVAZKZNAKOPNC-JAIQZWGSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)OC1=CC2=C(C=C1)C(=O)C(=CC3=CC(=C(C=C3)OC)OC)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C(C)OC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC(=C(C=C3)OC)OC)/O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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